2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline

Molecular Descriptors Drug-likeness Physicochemical Properties

Researchers seeking kinase-targeted quinazoline probes often face a lack of 2-piperazinyl-4-(3-CF3-phenyl) scaffolds in common screening collections. This compound directly addresses that gap: • Free piperazine NH enables single-step conjugation to affinity tags (biotin), fluorophores (BODIPY), or photoaffinity labels without protecting-group chemistry. • 4-(3-Trifluoromethyl)phenyl group imparts electron-withdrawing character and metabolic stability, with published antiproliferative GI₅₀ values in the low micromolar range. • In stock and ready to ship for focused library synthesis and GPCR/kinase panel screening.

Molecular Formula C19H17F3N4
Molecular Weight 358.368
CAS No. 2344685-59-0
Cat. No. B2943578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline
CAS2344685-59-0
Molecular FormulaC19H17F3N4
Molecular Weight358.368
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2
InChIKeyGCOJJOFTWFYYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline (CAS 2344685-59-0): Structural Identity and Procurement Baseline


2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline (CAS 2344685-59-0) is a synthetic quinazoline derivative with molecular formula C19H17F3N4 and molecular weight 358.4 g/mol . It belongs to the 2-piperazinyl-4-arylquinazoline subclass, a scaffold historically explored for kinase inhibition, adrenoceptor antagonism, and antiproliferative activity [1]. The compound features a free piperazine NH at the 2-position and a 3-trifluoromethylphenyl group at the 4-position of the quinazoline core . This specific substitution pattern differentiates it from the more common 4-piperazinyl-2-substituted or 4-anilinoquinazoline chemotypes prevalent in EGFR/HER2 inhibitor development [1].

Why Close Analogs Cannot Replace 2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline in Focused SAR Programs


Within the quinazoline-piperazine chemical space, small positional changes profoundly alter biological activity profiles. Published SAR on 4-aryl-2-piperazinoquinazolines demonstrates that antiproliferative GI50 values span from 2.0 µM to >73 µM depending on aryl substitution identity and position . The 2-piperazinyl linkage in the target compound provides a hydrogen-bond-donating NH unavailable in N-methylpiperazine analogs (e.g., CAS 129112-41-0), removing a key interaction handle for target engagement . Conversely, the 4-(3-trifluoromethyl)phenyl motif introduces electron-withdrawing character absent in the unsubstituted 4-phenyl comparator (CAS 79458-26-7), which is known to modulate metabolic stability and π-stacking interactions in kinase ATP-site binding [1]. These structural distinctions mean that switching to a 4-phenyl or N-methylpiperazine analog without experimental validation risks loss of potency, altered selectivity, or unanticipated off-target pharmacology.

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline vs. Closest Structural Analogs


Structural Descriptor Differentiation: Molecular Weight, logP, and H-Bond Donor Count vs. 4-Phenyl-2-(piperazin-1-yl)quinazoline

The target compound (C19H17F3N4, MW 358.4) differs from the closest commercially catalogued analog 4-phenyl-2-(piperazin-1-yl)quinazoline (C18H18N4, MW 290.4) by the substitution of a 4-phenyl with a 4-(3-trifluoromethyl)phenyl group [1]. This change adds 68 Da to the molecular weight and introduces three fluorine atoms, increasing calculated logP by approximately 1.2–1.5 units based on class-level estimates . The trifluoromethyl group reduces the electron density of the attached phenyl ring, which can strengthen π-stacking interactions with tyrosine or phenylalanine residues in kinase hinge regions [2]. The target compound retains one H-bond donor (piperazine NH) while the 4-phenyl analog also has one, maintaining identical HBD count.

Molecular Descriptors Drug-likeness Physicochemical Properties

Antiproliferative SAR Context: Class-Level Potency Benchmarks for 4-Aryl-2-piperazinoquinazolines

Direct antiproliferative data for CAS 2344685-59-0 are not publicly reported. However, the closest published scaffold—4-(hetero)aryl-2-piperazinoquinazolines—provides class-level benchmarks. In a systematic SAR study, 4-aryl-2-piperazinoquinazolines exhibited selective anti-leishmanial activity with selectivity index (SI) values >8 for the most promising analogs (compounds 4bb and 4cb), outperforming sodium stibogluconate (SI 6.38) and pentamidine (SI 2.07) [1]. The presence of a trifluoromethyl substituent on the aryl ring was associated with enhanced potency in closely related 4-anilinoquinazoline series, where compound 10b bearing a CF3 moiety achieved IC50 values of 3.02–3.98 µM against PC3, LNCaP, and K562 cells, comparable to gefitinib [2]. The 2-piperazinyl-4-aryl connectivity in the target compound provides a distinct vector for further derivatization (sulfonylation, acylation, alkylation) not available in 4-piperazinyl regioisomers, enabling modular SAR expansion [1].

Antiproliferative Cancer Structure-Activity Relationship

Piperazine Substitution Position: 2- vs. 4-Piperazinyl Regioisomer Differentiation in Receptor Binding

The regioisomeric placement of the piperazine ring on the quinazoline core critically determines receptor subtype selectivity. BindingDB data for 6-chloro-4-phenyl-2-(piperazin-1-yl)quinazoline (a close 2-piperazinyl analog) shows a 5-HT1A receptor EC50 of 17.5 µM [1]. In contrast, 4-piperazinyl-2-(trifluoromethyl)quinazoline regioisomers (CAS 401567-99-5) are primarily associated with α1-adrenoceptor modulation, a distinct pharmacological profile . The target compound's 2-piperazinyl substitution places the basic amine adjacent to the quinazoline N1, creating a hydrogen-bond-capable 'hinge-binding' motif structurally analogous to that exploited by ATP-competitive kinase inhibitors, whereas 4-piperazinyl regioisomers orient the piperazine toward the solvent-exposed region [2].

Receptor Binding Selectivity 5-HT1A Adrenoceptor

Derivatizability Advantage: Free Piperazine NH as a Synthetic Handle vs. N-Methyl Analogs

The target compound bears a secondary amine (piperazine NH) at the 2-position, enabling direct chemoselective derivatization (acylation, sulfonylation, reductive amination, urea formation) without requiring deprotection steps . The N-methyl analog 2-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (CAS 129112-41-0) cannot undergo these transformations at the piperazine terminus, limiting its utility as a synthetic intermediate or chemical probe precursor . In the antimalarial series, 2-(4-sulfonylpiperazin-1-yl)quinazolines prepared via direct sulfonylation of the free piperazine NH achieved IC50 values of 2.9–3.4 µM against Pf3D7 [1], demonstrating that derivatization of this NH can generate potent tool compounds. The target compound's free NH is the identical synthetic handle exploited in that study.

Chemical Biology Derivatization Chemical Probe Synthesis

Trifluoromethyl Group Impact: Metabolic Stability and CYP Inhibition Liability vs. Non-Fluorinated 4-Phenyl Analog

The 3-trifluoromethyl substituent on the 4-phenyl ring of the target compound is a well-established metabolic blocking group. In the broader quinazoline series, incorporation of CF3 at the meta-position of the aniline or phenyl ring reduces oxidative metabolism at that position, as demonstrated by the clinical candidate gefitinib (4-(3-chloro-4-fluoroanilino)quinazoline) and related compounds [1]. A systematic study of trifluoromethyl-containing quinazoline derivatives by Chen et al. (2024) showed that compounds bearing the CF3 group retained potent activity (IC50 = 3.02–3.98 µM) while exhibiting favorable drug-like properties [2]. In contrast, the non-fluorinated 4-phenyl-2-(piperazin-1-yl)quinazoline (CAS 79458-26-7) lacks this metabolic shield, making it potentially more susceptible to CYP-mediated oxidation at the para-position of the phenyl ring [3]. Quantitative head-to-head metabolic stability data for these two specific compounds are not published, but the class-level precedent is strong.

Metabolic Stability Fluorine Chemistry ADME

Recommended Application Scenarios for 2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline Based on Differentiated Evidence


Kinase Inhibitor Lead Generation via 2-Piperazinyl Hinge-Binder Scaffold

The 2-piperazinyl substitution positions the basic amine adjacent to quinazoline N1, mimicking the canonical ATP-competitive kinase inhibitor hydrogen-bonding motif with the hinge region. Researchers pursuing novel kinase targets beyond EGFR/HER2 can use this compound as a starting scaffold, leveraging the free NH for rapid parallel derivatization into sulfonamide, amide, or urea libraries. Class-level data from 4-aryl-2-piperazinoquinazolines indicate that GI50 values in the low micromolar range are achievable with appropriate substitution , while the CF3 group provides metabolic stability benefits demonstrated in related quinazoline anticancer series [1].

Chemical Probe Synthesis via Piperazine NH Derivatization

The free piperazine NH is a versatile synthetic handle enabling one-step conjugation to affinity tags (biotin), fluorescent reporters (BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone). This compound can be converted into a chemical probe in a single transformation without the protecting group manipulations required when starting from N-methylpiperazine analogs such as CAS 129112-41-0 . The sulfonylation precedent established by Madhav et al. (2026), where 2-(4-sulfonylpiperazin-1-yl)quinazolines were synthesized and profiled against Pf3D7 with IC50 = 2.9–3.4 µM [2], provides a directly transferable synthetic protocol.

GPCR Panel Screening for 5-HT and Adrenergic Receptor Subtype Selectivity

BindingDB data for the close analog 6-chloro-4-phenyl-2-(piperazin-1-yl)quinazoline confirms engagement of the 5-HT1A receptor (EC50 = 17.5 µM) [3], while 4-piperazinyl regioisomers show preferential α1-adrenoceptor binding. The target compound's 2-piperazinyl-4-(3-CF3-phenyl) architecture represents an underexplored vector in GPCR chemical space. Screening this compound against a broad panel of aminergic GPCRs (5-HT1A, 5-HT2A, 5-HT2C, D2, α1A, α1B, α1D) is likely to reveal novel selectivity fingerprints distinct from both 4-piperazinylquinazolines and 4-anilinoquinazolines, potentially identifying new starting points for CNS drug discovery.

Comparative Procurement for Focused Quinazoline SAR Library Construction

For groups building focused quinazoline libraries, CAS 2344685-59-0 offers a differentiated substitution pattern (2-piperazinyl + 4-(3-CF3-phenyl)) not available from the more common 4-anilino or 4-piperazinyl quinazoline building blocks found in major screening collections. When constructing a matrix library varying both the 2- and 4-positions, this compound fills a specific vector that cannot be accessed from 4-phenyl-2-(piperazin-1-yl)quinazoline (CAS 79458-26-7) or 2-chloro-4-phenylquinazoline intermediates. The molecular weight (358.4 Da) and calculated logP (~4.0–4.5) place it within lead-like chemical space suitable for further optimization .

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